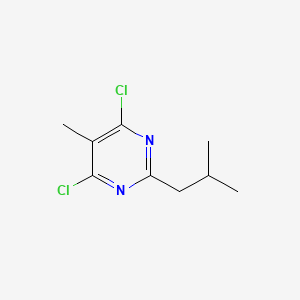
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine
Overview
Description
“4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine” is a chemical compound with the CAS Number: 1340068-90-7 . It has a molecular weight of 219.11 and is typically stored at room temperature . The compound is usually available in powder form .
Physical And Chemical Properties Analysis
“4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine” is a powder at room temperature . Detailed physical and chemical properties like melting point, boiling point, etc., are not available in the search results.Scientific Research Applications
Synthesis and Characterization
Research into pyrimidine derivatives, including compounds structurally related to 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine, has yielded various methodologies for synthesis and characterization, offering insights into their potential applications. For example, studies have described the synthesis of 2,4-dichloro-5-methoxy-pyrimidine as a new intermediate for further chemical reactions, highlighting the versatility of pyrimidine compounds in synthesis processes (Liu Guo-ji, 2009). Additionally, the synthesis, characterisation, and in vitro antibacterial evaluation of a new class of 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a] pyrimidines have demonstrated the potential biomedical applications of pyrimidine derivatives (Y. Etemadi et al., 2016).
Biological Evaluation
The investigation into pyrimidine and its derivatives extends into biological evaluation, where some compounds exhibit promising antimicrobial activity. For instance, synthesis and biological evaluation of certain pyrimidine, pyrimido[2,1-b][1,3]thiazine, and thiazolo[3,2-a]pyrimidine derivatives have shown significant antimicrobial properties, suggesting their utility in developing new antimicrobial agents (H. Sayed et al., 2006).
Chemoselective Reactions
Chemoselective reactions involving pyrimidine derivatives are critical for synthesizing targeted chemical compounds. Research into chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and related electrophiles with amines reveals the specificity of these reactions in producing desired outcomes, offering pathways for creating complex molecules with high precision (R. Baiazitov et al., 2013).
Nonlinear Optical Material Potential
The exploration of pyrimidine derivatives as potential nonlinear optical (NLO) materials has been an area of interest due to their promising applications in optical devices. For example, a study on the structural and spectroscopic signatures of synthetized 4,6-dichloro-2-(methylsulfonyl)pyrimidine demonstrated its potential as a third-order NLO material, highlighting the relevance of pyrimidine derivatives in advancing optical technology (P. Murthy et al., 2019).
Safety And Hazards
This compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2/c1-5(2)4-7-12-8(10)6(3)9(11)13-7/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHVLUOXUHLPHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
CAS RN |
1340068-90-7 | |
| Record name | 4,6-dichloro-5-methyl-2-(2-methylpropyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



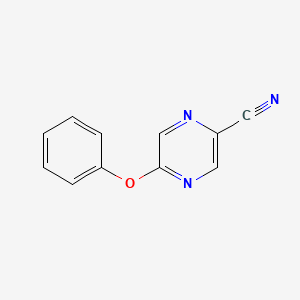
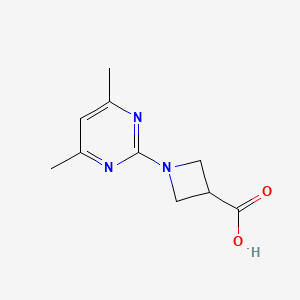


![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)
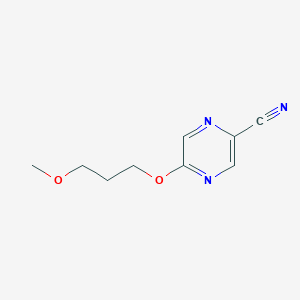

![Methyl({[2-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B1455770.png)
![1-[(1,4-Diazepan-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455771.png)
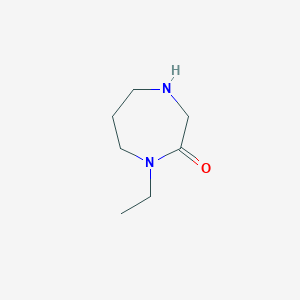
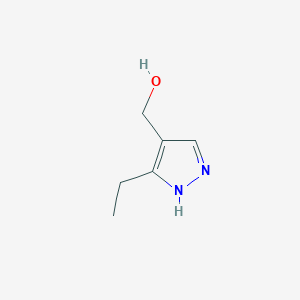
![[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methanamine](/img/structure/B1455776.png)

